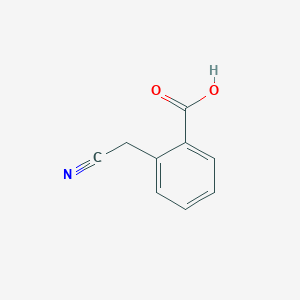
2-(Cyanomethyl)benzoic acid
Cat. No. B181525
M. Wt: 161.16 g/mol
InChI Key: AGXBHBJDSLZGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08022206B2
Procedure details


A mixture of methyl 2-cyanomethylbenzoate (10.5 g, 60.0 mmol) in aq. NaOH (66 mL, 66 mmol, 1N solution) was heated at 40° C. for 5 h and it became a clear solution. The mixture was cooled to 0° C. and acidified to pH 1 using 6N aq. HCl. The resulting white solid was collected by filtration. 1H NMR (CD3OD): δ=4.27 (s, 2H), 7.46 (td, J=7.8, 1.0 Hz, 1H), 7.54-7.60 (m, 2H), 8.09 (dd, J=7.8, 1.3 Hz, 1H).



Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8]C)=[O:7])#[N:2].[OH-].[Na+].Cl>>[C:1]([CH2:3][C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([OH:8])=[O:7])#[N:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC1=C(C(=O)OC)C=CC=C1
|
|
Name
|
|
|
Quantity
|
66 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting white solid was collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#N)CC1=C(C(=O)O)C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
